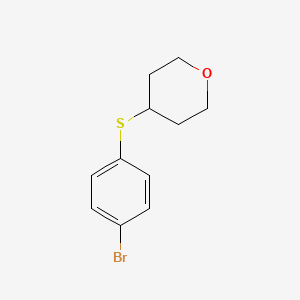

4-(4-Bromophenyl)sulfanyltetrahydropyran

Description

4-(4-Bromophenyl)sulfanyltetrahydropyran is a heterocyclic compound featuring a tetrahydropyran ring substituted with a sulfanyl (-S-) group linked to a 4-bromophenyl moiety. The sulfanyl group likely enhances nucleophilic reactivity compared to oxygen analogs, influencing applications in medicinal chemistry or materials science .

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

4-(4-bromophenyl)sulfanyloxane |

InChI |

InChI=1S/C11H13BrOS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 |

InChI Key |

YQYYCYIFNAEAJK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1SC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Sulfanyl vs. Oxygen Substituents : The sulfanyl group’s lower electronegativity compared to oxygen may increase nucleophilicity, favoring thioether formation or participation in redox reactions. This contrasts with 4-(4-Bromophenyl)oxane, where the ether linkage offers less reactivity .

- Bromophenyl vs. Bromomethyl : Bromophenyl groups enhance aromatic conjugation and steric bulk, affecting solubility and interaction with biological targets. In contrast, bromomethyl groups (e.g., 4-(Bromomethyl)tetrahydropyran) enable alkylation reactions but lack aromatic stabilization .

Research Implications and Gaps

- Synthetic Routes : The high yield (81%) of the dihydropyran analog () highlights the feasibility of similar strategies for the sulfanyl variant, possibly via thiol-ene coupling or nucleophilic substitution .

- Pharmacological Potential: Compounds in (e.g., imidazolo-thiadiazoles) demonstrate bioactivity, suggesting that the sulfanyl-tetrahydropyran scaffold could be explored for antimicrobial or anticancer properties .

- Data Limitations : Direct experimental data (e.g., NMR, melting points) for 4-(4-Bromophenyl)sulfanyltetrahydropyran are absent in the evidence, necessitating further studies to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.